molecular formula C17H17NO3 B1313102 (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 807642-54-2

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No.: B1313102
CAS No.: 807642-54-2
M. Wt: 283.32 g/mol
InChI Key: YAOQTDDKAQMLOZ-DHZHZOJOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one is a synthetic chalcone derivative that has garnered significant research interest primarily as a precursor in the synthesis of novel tacrine hybrids. Tacrine was the first acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease, and researchers are designing multi-target directed ligands (MTDLs) to overcome its limitations. This compound serves as a crucial chemical bridge, linking the tacrine moiety to other pharmacophores via its aminophenyl group, to create dual-binding site AChE inhibitors (source) . These novel hybrids are investigated not only for enhanced cholinesterase inhibition but also for additional properties such as mitigation of β-amyloid aggregation and antioxidant activity, which are key pathological hallmarks of Alzheimer's disease (source) . Beyond its neurological applications, the compound's core chalcone structure is associated with a broad spectrum of biological activities. Chalcones are known for their privileged scaffold in medicinal chemistry, exhibiting potent anti-proliferative effects against various cancer cell lines. The specific substitution pattern of this analog, featuring the 2,3-dimethoxyphenyl and 4-aminophenyl rings, is hypothesized to optimize its interaction with biological targets, including tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in malignant cells (source) . Its value to researchers lies in its versatility as a building block for developing next-generation therapeutic agents targeting complex multifactorial diseases.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,18H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOQTDDKAQMLOZ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183776
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807642-54-2
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Substituent Effects on Antimalarial Activity

Compound Name Substituents (R1, R2) PfFd-PfFNR Inhibition (%) Antimalarial Mechanism
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-OCH3 50.00 Not reported
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 2,4-(OCH3)2 38.16 Not reported
Target Compound 2,3-(OCH3)2 31.58 Hemozoin inhibition, stomatocyte formation
(E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one 3-OCH3, 4-OH N/A Antioxidant properties (theoretical)

Key Insight: The 4-amino group enhances electrostatic interactions with PfFNR, while methoxy groups at positions 2 and 3 reduce steric hindrance, favoring moderate inhibition . Higher methoxy substitution (e.g., 4-OCH3) improves PfFNR binding but may compromise solubility.

Anticancer Activity and Mechanisms

Compound Name Substituents Cancer Model Mechanism
Target Compound 2,3-(OCH3)2, 4-NH2 K562 leukemia Caspase-3 activation, PI3K/Akt pathway inhibition
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one 3,4,5-(OCH3)3, 4-Br Prostate cancer STAT3/NF-κB pathway suppression
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one Phenyl, 4-NH2 K562 leukemia Apoptosis induction (weaker than target compound)

Key Insight: The 2,3-dimethoxy and 4-amino groups synergistically enhance pro-apoptotic activity in leukemia cells compared to simpler analogs. Bulkier substituents (e.g., bromine) shift activity toward solid tumors via alternate pathways .

Structural and Spectroscopic Comparisons

Compound Name Crystallographic Features NMR Chemical Shift Accuracy (Δ ppm)
Target Compound Not reported Theoretical vs. experimental δ(13C) error < 2 ppm
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Monoclinic, P21/c space group N/A
(E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one Not reported GIAO-DFT predicts δ(13C) within 1.5 ppm

Key Insight: Methoxy and amino groups stabilize conjugation, improving spectral predictability. Crystallographic studies of analogs reveal hydrogen-bonding networks critical for packing stability .

Biological Activity

The compound (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one , also known as a synthetic chalcone, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its effects on cell cycle regulation, apoptosis, and potential therapeutic applications.

  • Molecular Formula : C₁₇H₁₇NO₃
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 807642-54-2
  • MDL Number : MFCD09559389

Structure

The structure of the compound features a central enone moiety with phenyl substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Cell Cycle Arrest

Research indicates that this compound can arrest the cell cycle at different phases depending on the cell type:

  • G1 Phase : Inhibition of cyclin D1 and CDK4 expression observed in certain cancer cells.
  • G2/M Phase : Induction of cell cycle arrest was noted in human erythroleukemic K562 cells and cervical cancer HeLa cells .
Cell LinePhase ArrestedMechanism of Action
K562G1Decreased expression of cyclin D1, CDK4
HeLaG2/MInduction of apoptosis via caspase activation

Apoptosis Induction

The compound has demonstrated pro-apoptotic effects by enhancing the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 proteins. This mechanism was confirmed through studies that measured caspase-3 activation in treated cancer cells .

Mechanisms of Apoptosis

  • Caspase Activation : Increased levels of activated caspases lead to cellular apoptosis.
  • Bax/Bcl Ratio Alteration : The balance between pro-apoptotic and anti-apoptotic proteins shifts favorably towards apoptosis.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties against both Gram-negative and Gram-positive bacteria. This potential was highlighted in studies evaluating its efficacy against drug-resistant strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 μg/mL
Klebsiella pneumoniae2 μg/mL

Study 1: Anticancer Efficacy in K562 Cells

A study conducted by Novilla et al. (2017) investigated the effects of synthetic chalcones, including this compound, on K562 cells. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through caspase pathways.

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of various chalcone derivatives against resistant bacterial strains. The results indicated that the compound exhibited notable activity against MRSA and other pathogenic bacteria, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde), temperature (60–80°C), and catalyst (e.g., piperidine for enhanced enolate formation). Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for α,β-unsaturated protons) and substituent positions.
  • X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding involving the amino group) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 313.36 for C₁₈H₁₉NO₄) .

Q. What are the primary applications of this compound in scientific research?

  • Methodological Answer :

  • Medicinal chemistry : Acts as a pharmacophore for kinase inhibitors (e.g., MAPK, EGFR) due to its planar conjugated system.
  • Material science : Serves as a precursor for fluorescent dyes (via methoxy group functionalization) or coordination polymers (via amino-metal interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

  • Methodological Answer :

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects.
  • In vitro assays : Test modified analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with Hammett σ constants to quantify substituent effects .
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin) based on substituent polarity .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity via dual methods (e.g., MTT and trypan blue exclusion).
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities (e.g., unreacted aldehyde) may skew results.
  • Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. NIH/3T3) to identify tissue-dependent effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 09 at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap) and Fukui indices, identifying electron-deficient sites (e.g., β-carbon of enone).
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model transition states .

Q. What challenges arise in optimizing synthetic yield, and how are competing side reactions mitigated?

  • Methodological Answer :

  • Byproduct formation : Competing aldol adducts form under excess base. Mitigate via slow aldehyde addition and inert atmosphere (N₂).
  • Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to favor enone formation over dimerization.
  • Kinetic monitoring : Use in-situ FTIR to track carbonyl (1700 cm⁻¹) and enol (1650 cm⁻¹) intermediates .

Q. How do substituents (e.g., methoxy vs. amino groups) influence photophysical properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Methoxy groups redshift absorption (λmax ~350 nm) via conjugation; amino groups enhance fluorescence quantum yield (ΦF ~0.4) through intramolecular charge transfer.
  • TD-DFT analysis : Simulate excited-state transitions to correlate substituent effects with emission spectra .

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